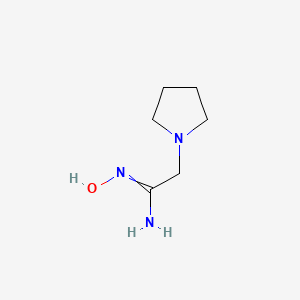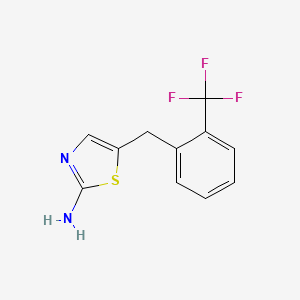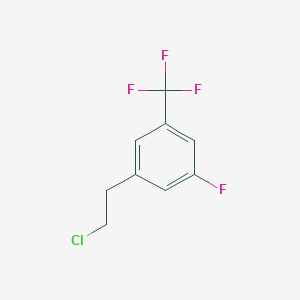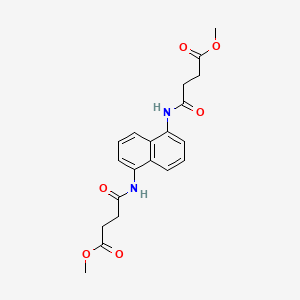![molecular formula C19H12FN3O6S2 B12443090 2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMZ30 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for AMZ30 are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and handling of reagents to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
AMZ30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to different derivatives.
Substitution: The sulfonyl and acrylonitrile groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions involving AMZ30 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Applications De Recherche Scientifique
AMZ30 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on protein phosphatase 2A (PP2A) methylation.
Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A play a role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new inhibitors and chemical probes for research and drug discovery .
Mécanisme D'action
AMZ30 exerts its effects by selectively and irreversibly inhibiting PME-1. This inhibition leads to a reduction in the demethylated form of PP2A and an increase in the methylated form. The compound achieves this by binding covalently to the active site of PME-1, preventing its interaction with PP2A. This mechanism is crucial for studying the regulation of PP2A methylation and its downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
AMZ31: Another inhibitor of PME-1 with a slightly different chemical structure.
AMZ32: A compound with similar inhibitory effects but different selectivity and potency.
AMZ33: A related compound used in similar research applications
Uniqueness of AMZ30
AMZ30 is unique due to its high selectivity and potency as a PME-1 inhibitor. It has a 100-fold greater selectivity over other serine hydrolases, making it a valuable tool for studying PME-1-specific pathways without off-target effects. This selectivity and potency distinguish AMZ30 from other similar compounds .
Propriétés
Formule moléculaire |
C19H12FN3O6S2 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H |
Clé InChI |
GUCUORSUHTZMBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)

![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)

![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)

